Cyclobutyl-(tetrahydro-pyran-4-YL)-amine: A Guide to Synthesis and Characterization
Cyclobutyl-(tetrahydro-pyran-4-YL)-amine: A Guide to Synthesis and Characterization
An In-depth Technical Guide for Drug Development Professionals
Abstract
Cyclobutyl-(tetrahydro-pyran-4-YL)-amine is a secondary amine incorporating two highly sought-after carbocyclic and heterocyclic scaffolds in medicinal chemistry: the cyclobutane and the tetrahydropyran rings. These motifs are frequently employed by drug designers to modulate physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity. This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable building block via reductive amination. Furthermore, it establishes a robust, self-validating protocol for its structural confirmation and purity assessment using a suite of standard analytical techniques, including NMR, IR, and mass spectrometry. The causality behind critical experimental choices is detailed to empower researchers in adapting and troubleshooting the process.
Strategic Approach to Synthesis: Reductive Amination
The synthesis of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine is most efficiently achieved through a one-pot reductive amination protocol. This cornerstone reaction of synthetic organic chemistry offers a direct and high-yielding pathway to form carbon-nitrogen bonds by reacting a carbonyl compound with an amine in the presence of a suitable reducing agent[1][2].
1.1. Reaction Scheme
The selected strategy involves the condensation of tetrahydro-4H-pyran-4-amine with cyclobutanone to form a transient iminium ion, which is then immediately reduced in situ to yield the target secondary amine.
1.2. Mechanistic Rationale
The process begins with the nucleophilic attack of the primary amine (tetrahydro-pyran-4-amine) on the carbonyl carbon of cyclobutanone. This is a reversible step that forms a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal is protonated and subsequently loses a molecule of water to generate a reactive electrophilic species, the iminium ion. A selective reducing agent, which is stable under these conditions, then delivers a hydride to the iminium carbon to furnish the final, stable secondary amine product.
1.3. Causality in Reagent Selection
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Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is significantly less reactive towards the starting ketone but highly effective at reducing the protonated iminium ion intermediate. This chemoselectivity prevents the wasteful reduction of cyclobutanone to cyclobutanol and maximizes the yield of the desired amine. The mild acidity of NaBH(OAc)₃, resulting from the presence of acetic acid as a byproduct, also helps catalyze the formation of the iminium ion without the need for an additional acid catalyst.
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Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction. They are non-protic, effectively solubilize the reactants and the reducing agent, and do not interfere with the reaction mechanism.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where successful execution relies on careful adherence to stoichiometry and reaction conditions.
2.1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight | Supplier Example |
| Tetrahydro-pyran-4-amine | 38041-19-9 | C₅H₁₁NO | 101.15 g/mol | Sigma-Aldrich[3][4] |
| Cyclobutanone | 1191-95-3 | C₄H₆O | 70.09 g/mol | Sigma-Aldrich |
| Sodium triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 g/mol | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 g/mol | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | NaHCO₃ | 84.01 g/mol | N/A |
| Magnesium Sulfate, Anhydrous | 7487-88-9 | MgSO₄ | 120.37 g/mol | Sigma-Aldrich |
2.2. Step-by-Step Synthesis Workflow
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Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tetrahydro-pyran-4-amine (1.0 eq, e.g., 1.01 g, 10.0 mmol) and anhydrous dichloromethane (40 mL). Stir the solution at room temperature (20-25 °C) until the amine is fully dissolved.
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Addition of Ketone: Add cyclobutanone (1.0 eq, 0.70 g, 10.0 mmol) dropwise to the stirred solution. Allow the mixture to stir for 20 minutes. This period allows for the initial formation of the hemiaminal intermediate.
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Reduction: In a single portion, add sodium triacetoxyborohydride (1.2 eq, 2.54 g, 12.0 mmol) to the reaction mixture. The slight excess of the reducing agent ensures the complete conversion of the iminium intermediate.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
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Work-up (Quenching): Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 20 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to afford the pure Cyclobutyl-(tetrahydro-pyran-4-YL)-amine.
2.3. Synthesis Workflow Diagram
Caption: A stepwise workflow for the synthesis of the target amine.
Comprehensive Characterization
Structural elucidation and purity confirmation are non-negotiable endpoints. The following analytical techniques provide a multi-faceted and definitive characterization of the synthesized molecule.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
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¹H NMR: Provides information on the number of different types of protons and their connectivity. Protons near the electronegative nitrogen and oxygen atoms are expected to be deshielded and appear at a higher chemical shift (downfield).
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¹³C NMR: Indicates the number of chemically non-equivalent carbon atoms and their electronic environment. Carbons bonded to heteroatoms (C-N and C-O) will resonate further downfield.
Table 1: Predicted NMR Data (in CDCl₃, shifts are approximate)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Tetrahydropyran H | 3.95 - 4.05 | m | 2H | -O-CH ₂ (axial) |
| Tetrahydropyran H | 3.35 - 3.45 | m | 2H | -O-CH ₂ (equatorial) |
| Cyclobutyl H | 2.90 - 3.10 | m | 1H | -N-CH - |
| Tetrahydropyran H | 2.60 - 2.75 | m | 1H | -N-CH - |
| Cyclobutyl H | 1.80 - 2.10 | m | 4H | -CH ₂- |
| Cyclobutyl H | 1.60 - 1.75 | m | 2H | -CH ₂- |
| Tetrahydropyran H | 1.40 - 1.60 | m | 4H | -CH ₂- |
| Amine H | 1.20 - 1.40 | br s | 1H | -NH - |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Tetrahydropyran C | 67.5 | -O-C H₂ |
| Cyclobutyl C | 55.0 | -N-C H- |
| Tetrahydropyran C | 52.0 | -N-C H- |
| Tetrahydropyran C | 33.0 | -C H₂- |
| Cyclobutyl C | 31.0 | -C H₂- |
| Cyclobutyl C | 15.0 | -C H₂- |
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. For a secondary amine containing an ether linkage, specific vibrational modes are expected.[5][6][7]
Table 2: Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3350 - 3310 | Weak - Medium, Sharp | N-H Stretch | Secondary Amine[8][9] |
| 2950 - 2850 | Strong | C-H Stretch | Aliphatic (Cyclobutyl & THP) |
| 1150 - 1085 | Strong | C-O-C Asymmetric Stretch | Ether (Tetrahydropyran) |
| 1180 - 1130 | Medium | C-N Stretch | Aliphatic Amine |
3.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound and can provide structural information through fragmentation analysis.
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Molecular Formula: C₉H₁₇NO
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Exact Mass: 155.1310
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Molecular Weight: 155.24
Table 3: Expected Mass Spectrometry Data (ESI+)
| m/z Value (Expected) | Ion | Description |
| 156.1383 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight. |
| 114.1018 | [M-C₃H₅]⁺ | α-cleavage with loss of a cyclopropyl radical from the cyclobutyl ring. |
| 100.0757 | [M-C₄H₇]⁺ | α-cleavage with loss of a cyclobutyl radical. |
3.4. Characterization Workflow Diagram
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- 2. One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids [organic-chemistry.org]
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- 4. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
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